Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, dihydrate Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, dihydrate
Brand Name: Vulcanchem
CAS No.: 69408-66-8
VCID: VC18445981
InChI: InChI=1S/C7H17N3O9P2.2H2O/c8-7(20(14,15)16,21(17,18)19)1-2-9-3-5(11)10-4-6(12)13;;/h9H,1-4,8H2,(H,10,11)(H,12,13)(H2,14,15,16)(H2,17,18,19);2*1H2
SMILES:
Molecular Formula: C7H21N3O11P2
Molecular Weight: 385.20 g/mol

Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, dihydrate

CAS No.: 69408-66-8

Cat. No.: VC18445981

Molecular Formula: C7H21N3O11P2

Molecular Weight: 385.20 g/mol

* For research use only. Not for human or veterinary use.

Glycine, N-(N-(3-amino-3,3-diphosphonopropyl)glycyl)-, dihydrate - 69408-66-8

Specification

CAS No. 69408-66-8
Molecular Formula C7H21N3O11P2
Molecular Weight 385.20 g/mol
IUPAC Name 2-[[2-[(3-amino-3,3-diphosphonopropyl)amino]acetyl]amino]acetic acid;dihydrate
Standard InChI InChI=1S/C7H17N3O9P2.2H2O/c8-7(20(14,15)16,21(17,18)19)1-2-9-3-5(11)10-4-6(12)13;;/h9H,1-4,8H2,(H,10,11)(H,12,13)(H2,14,15,16)(H2,17,18,19);2*1H2
Standard InChI Key PDJHURONABVUCC-UHFFFAOYSA-N
Canonical SMILES C(CNCC(=O)NCC(=O)O)C(N)(P(=O)(O)O)P(=O)(O)O.O.O

Introduction

Structural Characteristics and Molecular Composition

Core Molecular Architecture

The compound’s structure (molecular formula: C7H21N3O11P2\text{C}_7\text{H}_{21}\text{N}_3\text{O}_{11}\text{P}_2, molecular weight: 385.20 g/mol) features a central glycine residue (NH2CH2COOH\text{NH}_2\text{CH}_2\text{COOH}) linked via an amide bond to a 3-amino-3,3-diphosphonopropyl chain. The diphosphonate groups (P(O)(OH)2\text{P(O)(OH)}_2) at the terminal propyl carbon confer strong chelating affinity for divalent cations like calcium, a property critical to its biological activity. The dihydrate form includes two water molecules hydrogen-bonded to the phosphonate and carboxylate groups, stabilizing the crystal lattice.

Table 1: Key Molecular Properties

PropertyValue
CAS No.69408-66-8
IUPAC Name2-[[2-[(3-Amino-3,3-diphosphonopropyl)amino]acetyl]amino]acetic acid; dihydrate
SMILESC(CNCC(=O)NCC(=O)O)C(N)(P(=O)(O)O)P(=O)(O)O.O.O\text{C(CNCC(=O)NCC(=O)O)C(N)(P(=O)(O)O)P(=O)(O)O.O.O}
XLogP3-AA-8.3 (computed)
Topological Polar Surface Area220 Ų

Spectroscopic and Crystallographic Insights

The InChIKey (PDJHURONABVUCC-UHFFFAOYSA-N) and canonical SMILES string reflect the compound’s stereochemistry and hydration state. X-ray crystallography would likely reveal a distorted tetrahedral geometry around the phosphorus atoms, consistent with bisphosphonate analogs. Nuclear magnetic resonance (NMR) studies of related compounds show distinct 31P^{31}\text{P} signals near 10–20 ppm for the phosphonate groups, while the glycine backbone resonates at δ\delta 3.5–4.0 ppm in 1H^1\text{H} NMR.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Phosphorylation: Propylamine is reacted with phosphorus oxychloride (POCl3\text{POCl}_3) to form the 3-amino-3,3-diphosphonopropyl intermediate.

  • Amide Coupling: The intermediate is conjugated to glycine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF).

  • Hydration: Crystallization from aqueous ethanol yields the dihydrate form.

Critical challenges include avoiding over-phosphorylation and ensuring regioselective amide bond formation. Purification via ion-exchange chromatography achieves >95% purity, as confirmed by high-performance liquid chromatography (HPLC).

Reactivity Profile

  • Metal Chelation: The phosphonate groups bind Ca2+\text{Ca}^{2+}, Mg2+\text{Mg}^{2+}, and Fe3+\text{Fe}^{3+}, forming stable complexes with log KK values comparable to zoledronic acid.

  • Nucleophilic Substitution: The primary amino group undergoes acylation or alkylation under mild conditions (pH 7–9).

  • Esterification: The carboxylate can be esterified with methanol/HCl to improve membrane permeability.

CompoundIC₅₀ (FPPS Inhibition)Osteoclast Apoptosis (% at 10 μM)
Glycine-diphosphonopropyl0.8 μM55%
Zoledronic Acid0.2 μM75%
Alendronate1.5 μM40%

Antitumor Activity

Intraperitoneal administration in murine models (300 mg/kg) demonstrated tumor growth inhibition in 60% of subjects, likely via angiogenesis suppression and immunomodulation . The compound downregulates vascular endothelial growth factor (VEGF) by 30% in human osteosarcoma cells, as measured by ELISA .

Comparative Analysis with Related Compounds

Amino Acid Conjugates

Comparisons with the leucine analog (CAS 69408-67-9) show that glycine’s smaller side chain improves solubility (45 mg/mL vs. 28 mg/mL for leucine derivative) but reduces cellular uptake efficiency .

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